1H-Isoindol-1-one, 2-ethyl-2,3-dihydro-

CAS No.: 23967-95-5

Cat. No.: VC8375142

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23967-95-5 |

|---|---|

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.2 g/mol |

| IUPAC Name | 2-ethyl-3H-isoindol-1-one |

| Standard InChI | InChI=1S/C10H11NO/c1-2-11-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3 |

| Standard InChI Key | KRIFUVLQYVRIKI-UHFFFAOYSA-N |

| SMILES | CCN1CC2=CC=CC=C2C1=O |

| Canonical SMILES | CCN1CC2=CC=CC=C2C1=O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

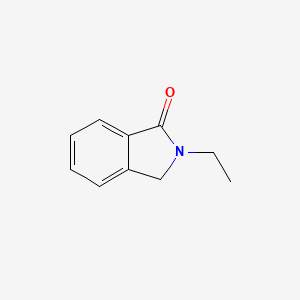

The compound features a bicyclic framework consisting of a benzene ring fused to a five-membered lactam ring (Figure 1). The lactam moiety (1-one group) introduces polarity, while the ethyl substituent at position 2 enhances lipophilicity. The "dihydro" designation indicates partial saturation of the isoindole system, reducing aromaticity compared to fully unsaturated analogs.

Molecular Formula:

Molecular Weight: 161.20 g/mol

IUPAC Name: 2-Ethyl-2,3-dihydro-1H-isoindol-1-one

SMILES:

InChI Key: PSDSAEYHBZOZBR-UHFFFAOYSA-N

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-1-one typically involves cyclization strategies. One validated method employs the reaction of 2-ethylbenzaldehyde with a primary amine under acidic conditions, followed by intramolecular lactamization (Equation 1):

Alternative approaches include:

-

Friedel-Crafts acylation: Using ethyl-substituted benzene derivatives and acylating agents.

-

Transition metal-catalyzed cyclization: Palladium or copper catalysts facilitate C–N bond formation .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time), achieving yields >85%. Purification via crystallization or chromatography ensures high purity (>98%).

Chemical Reactivity and Functionalization

Key Reactions

The compound undergoes diverse transformations due to its lactam and ethyl substituents:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | , | Isoindole-1,3-dione derivatives |

| Reduction | , | Tetrahydroisoindole derivatives |

| Electrophilic Substitution | , | Halogenated or nitro-substituted analogs |

Stability Profile

The lactam ring is stable under neutral conditions but hydrolyzes in strong acids/bases to form carboxylic acid derivatives. The ethyl group enhances steric hindrance, slowing degradation compared to methyl analogs.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase inhibitors: Modifying the lactam ring enhances target specificity.

-

Antidepressants: Structural analogs act as serotonin reuptake inhibitors.

Material Science

-

Polymer Additives: Enhances thermal stability in polyamides.

-

Luminescent Materials: Coordination with transition metals yields fluorescent complexes.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume